molecular formula C12H18N2O3S2 B2541173 N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)pyridine-3-sulfonamide CAS No. 2034485-03-3

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)pyridine-3-sulfonamide

Cat. No.: B2541173
CAS No.: 2034485-03-3
M. Wt: 302.41
InChI Key: XRAIKJNJCABYNB-UHFFFAOYSA-N
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Description

N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C12H18N2O3S2 and its molecular weight is 302.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Researchers have focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. For instance, Azab et al. (2013) discussed synthesizing various pyran, pyridine, and pyridazine derivatives containing the sulfonamido group, with some compounds showing significant antibacterial activities (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013). This highlights the potential of sulfonamide derivatives in developing new antibacterial agents.

Anticancer and Radiosensitizing Evaluation

Ghorab et al. (2015) synthesized a novel series of sulfonamide derivatives, investigating their in vitro anticancer activity and ability to enhance the cell-killing effect of γ-radiation. This study identified several compounds with higher activity than doxorubicin, suggesting the therapeutic potential of sulfonamide derivatives in cancer treatment (M. Ghorab, F. Ragab, H. Heiba, M. El-Gazzar, Sally S. Zahran, 2015).

Design and Biological Evaluation of Sulfonamide Hybrids

The exploration of sulfonamide hybrids has revealed a vast potential for pharmacological applications. Ghomashi et al. (2022) reviewed the recent advances in two-component sulfonamide hybrids, noting their wide range of biological activities, including antibacterial and antitumor effects (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, A. Massah, 2022). Such studies underscore the versatility of sulfonamide compounds in medicinal chemistry.

Antioxidant Activities

Aziz et al. (2021) designed novel 1H-3-Indolyl derivatives incorporating sulfonamide functionalities to investigate their antioxidant activities. This study found that some derivatives exhibited higher antioxidant activity than ascorbic acid, demonstrating the potential of sulfonamide derivatives as effective antioxidants (M. A. Aziz, W. Shehab, A. A. Al-karmalawy, A. F. El-Farargy, M. Abdellattif, 2021).

Novel Catalytic and Synthetic Applications

In the realm of synthetic chemistry, sulfonamide compounds have been utilized as catalysts and in the development of novel synthetic methodologies. For example, the solvent-free microwave-assisted synthesis of N-(2-(pyridin-2-yl)ethyl)sulfonamides has opened new avenues for the efficient preparation of these compounds, highlighting their utility in diverse chemical reactions (P. Ghattas, Joseph W. Carlin, Steven Murkli, D. L. Jacobs, 2014).

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c15-19(16,12-2-1-5-13-10-12)14-6-9-18-11-3-7-17-8-4-11/h1-2,5,10-11,14H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAIKJNJCABYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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